molecular formula C10H20N2O B3249564 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 195390-63-7

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B3249564
CAS No.: 195390-63-7
M. Wt: 184.28 g/mol
InChI Key: LGPNCEHZFHZVGO-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-aminopiperidine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific structural configuration and the presence of the 2,2-dimethylpropan-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one, commonly referred to as a piperidine derivative, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₀H₂₁ClN₂O
  • Molecular Weight : 220.74 g/mol
  • CAS Number : 1286264-64-9
  • Purity : >95% .

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its effects on various biological targets, particularly in neurological and psychiatric disorders. Its structural features suggest potential interactions with neurotransmitter systems and protein kinases.

The compound is believed to act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways. Specifically, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including metabolism and cell survival .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperidine ring and the introduction of functional groups significantly influence the biological activity of this compound. For instance, variations in substituents on the piperidine nitrogen can enhance potency and selectivity for specific targets.

Notable Findings

In a study evaluating a series of piperidine derivatives, compounds structurally related to this compound exhibited promising IC50 values against GSK-3β, with some derivatives showing enhanced metabolic stability compared to their parent compounds . This suggests that careful structural modifications can lead to improved pharmacological profiles.

Case Study 1: GSK-3β Inhibition

A detailed investigation into the inhibitory effects of this compound on GSK-3β revealed that certain derivatives achieved nanomolar potency. The study utilized molecular dynamics simulations to elucidate binding interactions within the ATP-binding site of GSK-3β, confirming the compound's potential as a therapeutic agent for conditions such as Alzheimer's disease .

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective properties of this compound in cellular models of neurodegeneration. Results indicated that it could mitigate oxidative stress-induced neuronal damage, highlighting its potential utility in treating neurodegenerative disorders .

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPNCEHZFHZVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one
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1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one
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1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 6
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one

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